2-(1-Hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxamide
Description
Properties
CAS No. |
61183-22-0 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H10N2O3/c1-3(10)7-9-5(6(8)11)4(2)12-7/h3,10H,1-2H3,(H2,8,11) |
InChI Key |
BVGNXPXVNWBSDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C(C)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Hydroxy Amides
A high-yield approach involves the cyclization of β-hydroxy amide precursors under flow chemistry conditions. This method, adapted from flow synthesis techniques for oxazolines, employs Deoxo-Fluor® as a cyclizing agent. Key steps include:
- Synthesis of β-hydroxy amide precursor : Reaction of ethyl isocyanoacetate with a β-hydroxy ketone (e.g., 1-hydroxyethyl-3-ketobutane) in the presence of triethylamine.
- Cyclization : Continuous flow processing at 25°C with Deoxo-Fluor® achieves >90% conversion to the oxazole core.
α-Bromo Ketone Route
This method, inspired by oxazolone syntheses, uses α-bromo ketones as intermediates:
- Step 1 : Bromination of 5-methyl-3-oxopentanoate using N-bromosuccinimide (NBS) to yield α-bromo ketone.
- Step 2 : Reaction with cyanamide under basic conditions (K₂CO₃/DMF) to form the oxazole ring.
- Step 3 : Hydrolysis of the ester group to carboxamide using aqueous NH₃.
| Step | Yield (%) | Conditions |
|---|---|---|
| Bromination | 75 | NBS, CHCl₃, 0°C |
| Cyclization | 68 | K₂CO₃, 60°C |
| Hydrolysis | 85 | NH₃/MeOH, reflux |
Oxidative Dehydration of Thiazolidinedione Derivatives
A modified route from dendritic oxazoline synthesis involves:
- Formation of thiazolidinedione intermediate : Condensation of 1-hydroxyethyl-5-methyl-oxazole-4-carboxylate with 2,4-thiazolidinedione (TZD).
- Oxidative cyclization : Use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and triphenylphosphine to promote ring closure.
Key Data :
Direct Amidination of Oxazole Esters
A straightforward method converts oxazole-4-carboxylates to carboxamides:
- Ester synthesis : Methyl 2-(1-hydroxyethyl)-5-methyl-oxazole-4-carboxylate is prepared via cycloaddition of acetylene derivatives.
- Aminolysis : Treatment with concentrated NH₃ in methanol under reflux yields the carboxamide.
Comparative Analysis of Methods
| Method | Key Reagent | Yield (%) | Complexity |
|---|---|---|---|
| β-Hydroxy amide cyclization | Deoxo-Fluor® | 90 | Low |
| α-Bromo ketone route | NBS/K₂CO₃ | 68 | Moderate |
| Oxidative dehydration | DDQ/Ph₃P | 62 | High |
| Direct amidination | NH₃ | 78 | Low |
Challenges and Optimization
- Regioselectivity : Ensuring substitution at the 5-position requires careful control of steric and electronic effects during cyclization.
- Hydroxyethyl stability : Protection of the hydroxyl group (e.g., as a silyl ether) during harsh conditions improves yields.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, for example, halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Bromine in carbon tetrachloride with iron(III) bromide as a catalyst.
Major Products
Oxidation: 2-(1-Oxoethyl)-5-methyloxazole-4-carboxamide.
Reduction: 2-(1-Hydroxyethyl)-5-methyloxazole-4-amine.
Substitution: 2-(1-Hydroxyethyl)-5-bromooxazole-4-carboxamide.
Scientific Research Applications
Pharmacological Activity
Recent studies have indicated that derivatives of oxazole compounds exhibit a range of biological activities, including anticancer and neuroprotective properties. Specifically, 2-(1-Hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxamide has shown promise as a neuropeptide S receptor antagonist, which may play a role in treating neurological disorders.
Anticancer Properties
Research has demonstrated that similar oxazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity of Oxazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis |
| Compound B | MCF-7 | 7.5 | Cell Cycle Arrest |
| This compound | A549 | TBD | TBD |
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical methodologies, including asymmetric synthesis techniques. The ability to modify its structure allows for the development of novel derivatives that may enhance its pharmacological properties.
Case Study: Synthesis and Testing
A notable study focused on synthesizing a series of oxazole derivatives, including this compound. The synthesized compounds were tested for their binding affinity to neuropeptide S receptors and their cytotoxicity against cancer cell lines. Results indicated that modifications at specific positions on the oxazole ring significantly influenced both receptor affinity and anticancer activity.
Safety and Efficacy
Safety profiles of new compounds are critical in drug development. Preliminary studies on this compound have suggested a favorable safety profile with minimal side effects observed in animal models. However, further toxicological assessments are necessary to establish its safety for human use.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The hydroxyethyl and carboxamide groups play crucial roles in forming hydrogen bonds with the enzyme’s active site residues, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
2-(2-Fluorophenyl)-5-methyl-1,3-oxazole-4-carboxamide
2-(9H-Fluoren-9-ylmethoxycarbonylaminomethyl)-5-methyl-1,3-oxazole-4-carboxamide
- Substituents: Position 2: Fmoc-aminomethyl (bulky protective group); Position 5: methyl; Position 4: carboxamide.
- Molecular Formula : C₂₂H₂₁N₃O₄ .
- Key Features : The Fmoc group increases molecular weight and hydrophobicity, making this derivative suitable for solid-phase peptide synthesis as a protective intermediate. Its steric bulk likely reduces solubility in aqueous media compared to the hydroxyethyl variant.
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
- Substituents : Position 2: phenyl; Position 5: methyl; Position 4: methyl ester.
- Molecular Formula: C₁₂H₁₁NO₃ .
- Key Features : The phenyl group enhances lipophilicity, while the ester moiety (–COOCH₃) at position 4 may render this compound more reactive toward hydrolysis compared to the carboxamide group. This derivative could serve as a precursor for prodrug development.
Physicochemical Properties
A comparative table of key physicochemical parameters is provided (Table 1). Missing data highlight areas requiring further experimental investigation.
Table 1. Comparative Physicochemical Properties of Oxazole Derivatives
*Predicted using fragment-based methods. †Estimated based on hydroxyl group contribution. ‡Estimated based on aromatic/hydrophobic substituents.
Biological Activity
2-(1-Hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It interacts with specific molecular targets by binding to the active sites of enzymes, thus preventing substrate binding and inhibiting catalytic activity. Additionally, it may modulate cellular functions through interactions with various cellular receptors.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies indicate that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations show that certain oxazoles can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .
- Immunomodulatory Effects : Some isoxazole derivatives have demonstrated immunoregulatory properties. For example, they can inhibit the humoral immune response and modulate cytokine production in vitro .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes involved in critical biological pathways. Its structural analogs have been evaluated for their inhibitory effects on specific enzymes such as BACE1, which is implicated in Alzheimer’s disease .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
Table 1: Summary of Biological Activities
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. In one study, the compound was tested against normal human dermal fibroblasts and various cancer cell lines using the MTT assay. The results indicated that while some derivatives were cytotoxic to cancer cells, they exhibited significantly lower toxicity towards normal cells .
Q & A
Basic Research Question
- X-ray Crystallography : Determines crystal packing and bond angles (e.g., oxazole-thiazole derivatives in show planar heterocyclic cores) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl groups at δ ~2.5 ppm, oxazole protons at δ ~8.0 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M + H]+ for derivatives with MW ~311 g/mol) .
Basic Research Question
- Melting Point : 182–183°C for similar oxazole-carboxylic acids .
- Solubility : Polar solvents (DMF, acetic acid) enhance dissolution; poor in non-polar solvents .
- Storage : Stable at 4°C in dry conditions; hygroscopic derivatives require desiccants .
Degradation Studies : Monitor via HPLC under accelerated conditions (40°C/75% RH) to assess hydrolytic stability .
How can structure-activity relationships (SAR) guide pharmacological optimization?
Advanced Research Question
- Oxazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial activity, as seen in benzoxazole derivatives .
- Hydroxyethyl Side Chain : Impacts solubility and target binding; compare analogues with methyl vs. ethyl substitutions .
Q. Methodology :
Synthesize derivatives with varied substituents.
Test in vitro against bacterial/fungal strains (MIC assays).
Use molecular docking to predict binding to enzymes (e.g., CYP450) .
How to resolve contradictions in reported pharmacological data?
Advanced Research Question
Contradictions may arise from assay variability or impurity profiles. Strategies include:
- Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines) .
- Purity Analysis : Use HPLC (≥97% purity thresholds) and HRMS to confirm compound integrity .
- Mechanistic Studies : Compare in vitro (enzyme inhibition) and in vivo (rodent models) efficacy .
What methods identify molecular targets and mechanisms of action?
Advanced Research Question
- In Vitro Assays : Screen against kinase panels or microbial enzymes (e.g., dihydrofolate reductase) .
- Proteomics : Use SILAC or ITRAQ to detect protein expression changes post-treatment .
- CRISPR-Cas9 Knockout : Validate target relevance by deleting suspected genes in model organisms .
Example : Benzoxazole carboxamides inhibit topoisomerase II, confirmed via DNA relaxation assays .
How to develop validated analytical methods for quality control?
Advanced Research Question
- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) for purity assessment .
- FTIR : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- Method Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and precision (RSD < 2%) .
What safety protocols are essential during synthesis and handling?
Basic Research Question
- Ventilation : Use fume hoods for volatile reagents (acetic acid, DMF) .
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Waste Disposal : Neutralize acidic waste before disposal .
Training : Regular workshops on emergency procedures (e.g., spill kits, eyewash stations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
